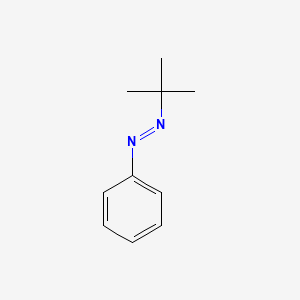

Diazene, tert-butyl-phenyl

Description

Significance in Radical Chemistry and Organic Synthesis

The primary significance of Diazene (B1210634), tert-butyl-phenyl- in contemporary research lies in its utility as a precursor to radical species. The N=N double bond, stabilized by the bulky tert-butyl group, can undergo decomposition to generate radicals, which are crucial for initiating a variety of chemical reactions. The generation of phenyl radicals from the oxidation of related phenylhydrazine (B124118) precursors highlights the tendency of these systems to engage in radical pathways. acs.org

In organic synthesis, tert-butyl-phenyl-diazene and its derivatives are employed in a range of applications. For instance, arylazo sulfones, which are structurally related, have been used in metal-free trifluoromethylthiolation reactions, proceeding through an aryl radical intermediate. acs.org The versatility of diazenes is further demonstrated by their use in the synthesis of complex heterocyclic structures like indazolo[2,3-a]quinoline and 2H-indazoles. ntu.edu.sg Furthermore, the development of photoredox-catalyzed methods has enabled the synthesis of various alkylaryldiazenes, which are subsequently used in the formation of C-C and C-N bonds. nsf.gov The steric and electronic properties of the tert-butyl group often play a crucial role in directing the reactivity and enhancing the stability of these compounds and their intermediates. iucr.org

Historical Context of Azodiester Research

The investigation of azo compounds has a rich history rooted in the development of organic chemistry. While the specific timeline for Diazene, tert-butyl-phenyl- is embedded within the broader exploration of diazenes, the study of a related class, azodiesters, provides significant historical context. The work of Nobel laureate Kurt Alder is particularly noteworthy. His doctoral thesis, completed in 1926 under the supervision of Otto Diels, was titled "On the causes of the azoester reaction". nobelprize.org This early research into the reactivity of azo compounds laid part of the foundational knowledge for their later use in synthesis, including the famous Diels-Alder reaction. nobelprize.org

The broader history of chemistry saw a rapid expansion in the 18th and 19th centuries with the isolation and characterization of numerous compounds and the development of foundational theories like John Dalton's atomic theory in 1807. libretexts.org The study of chemical reactions and the synthesis of new materials became a central theme. libretexts.org Within this context, the unique reactivity of the N=N bond in azo compounds attracted the attention of chemists, leading to their exploration as dyes, indicators, and eventually, as versatile reagents in organic synthesis. The use of azodiesters in amination reactions, for example, has become a well-established synthetic method. eurekaselect.com

Scope and Research Trajectories

Current research involving this compound- and related azo compounds continues to expand into new areas of chemical science. One significant trajectory is the development of novel catalytic systems that utilize these compounds. For example, researchers are exploring tert-butyl-substituted alkoxysilyldiazenes for the catalytic alkoxysilylation of C-H bonds under transition metal-free conditions. rsc.org This highlights a move towards more sustainable and efficient synthetic methods.

The synthesis of complex and polyfunctional molecules using diazenes as key building blocks is another active area of research. iucr.orgresearchgate.net The incorporation of tert-butylphenyl-diazene moieties into larger molecular frameworks is being investigated for the creation of materials with specific electronic and optical properties, such as liquid crystals and molecular switches. iucr.orggrowingscience.com The steric bulk of the tert-butyl group can be strategically employed to influence molecular geometry and packing in the solid state, which is crucial for materials science applications. iucr.org Furthermore, the electrochemical alkylation of azobenzenes demonstrates the ongoing efforts to achieve site-selective functionalization of these molecules. mdpi.com The development of methods for synthesizing arylboronic esters from 1-aryltriazenes, which are precursors to diazenes, also opens up new avenues for their application in cross-coupling reactions and combinatorial chemistry. ntu.edu.sg

Structure

3D Structure

Properties

CAS No. |

1775-83-3 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

tert-butyl(phenyl)diazene |

InChI |

InChI=1S/C10H14N2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

LDIGAIASAKXTON-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diazene, Tert Butyl Phenyl

Established Synthetic Pathways and Refinements

The traditional synthesis of unsymmetrical azo compounds often relies on two classical name reactions: the Mills reaction and the Wallach reaction.

The Mills reaction involves the condensation of a nitrosobenzene (B162901) derivative with an aniline (B41778). For the synthesis of Diazene (B1210634), tert-butyl-phenyl, this would typically involve the reaction of nitrosobenzene with tert-butylaniline or tert-butylnitrosobenzene with aniline, usually in the presence of an acid catalyst like acetic acid. A key advantage of the Mills reaction is its utility in creating asymmetrical azo compounds. The reaction proceeds via a nucleophilic attack of the aniline on the nitroso compound.

The Wallach reaction , on the other hand, involves the acid-catalyzed rearrangement of azoxybenzenes to hydroxyazobenzenes. While not a direct synthesis of the target diazene, it represents a related established pathway in azo chemistry.

Refinements to these established methods have focused on improving yields, reducing reaction times, and simplifying purification processes. For instance, variations in the acid catalyst and solvent system in the Mills reaction have been explored to optimize the synthesis of specific unsymmetrical azo compounds.

Novel Approaches in Diazene Synthesis

Modern organic synthesis has introduced several novel and more efficient methods for the preparation of unsymmetrical diazenes, moving beyond the classical approaches.

A significant advancement is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction provides a powerful tool for forming carbon-nitrogen bonds. In the context of Diazene, tert-butyl-phenyl synthesis, this could involve the coupling of an aryl halide (e.g., bromobenzene) with a tert-butylhydrazine (B1221602) derivative, or vice versa, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. The reaction is known for its broad substrate scope and functional group tolerance. The catalytic cycle typically involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Another promising novel approach is copper-catalyzed C-N coupling . Similar to the Buchwald-Hartwig reaction, this method utilizes a transition metal catalyst to facilitate the formation of the C-N bond. Copper catalysts are often more economical than palladium catalysts and can offer different reactivity and selectivity profiles.

Recent research has also explored metal-free protocols, such as microwave-assisted synthesis, which can significantly accelerate reaction rates. nih.govnih.gov For example, the coupling of nitroarenes and aromatic amines can be achieved rapidly under microwave irradiation. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of azo compounds aims to reduce the environmental impact of these processes. Key strategies include the use of environmentally benign solvents, solvent-free reaction conditions, and the development of recyclable catalysts.

One notable green approach is the use of grinding or mechanochemistry. longdom.org This solvent-free method can lead to high yields and simplified work-up procedures. For instance, the synthesis of azo dyes has been successfully carried out by grinding aromatic amines with a solid-supported acid catalyst at room temperature. rsc.org

The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium is another green alternative. rsc.org PEG is non-toxic, biodegradable, and can be easily recovered and reused. Furthermore, the development of catalyst systems that can operate in water or other green solvents is an active area of research. The use of microwave-assisted synthesis, as mentioned earlier, also aligns with green chemistry principles by reducing energy consumption and reaction times. nih.govnih.gov

Below is a table summarizing various green synthetic approaches for azo compounds:

| Green Approach | Description | Advantages |

| Mechanochemistry (Grinding) | Reactions are carried out by grinding solid reactants together, often with a catalytic amount of a solid support. | Solvent-free, reduced waste, often milder reaction conditions. longdom.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Significantly reduced reaction times, increased yields, often lower energy consumption. nih.govnih.gov |

| Use of Green Solvents | Employs environmentally friendly solvents such as water, ethanol, or polyethylene glycol (PEG). | Reduced toxicity and environmental impact, potential for catalyst recycling. rsc.org |

| Recyclable Catalysts | Development of catalysts that can be easily separated from the reaction mixture and reused. | Reduced catalyst waste and cost. |

Stereochemical Control in Diazene Synthesis

The nitrogen-nitrogen double bond in diazenes can exist as two geometric isomers: the E (trans) and Z (cis) isomers. The control of this stereochemistry is a critical aspect of diazene synthesis, as the two isomers can have different physical, chemical, and biological properties.

The thermodynamically more stable isomer is typically the E isomer due to reduced steric hindrance. Many synthetic methods will primarily yield the E isomer. However, the Z isomer can often be obtained through photochemical isomerization. researchgate.net Irradiation of a solution of the E isomer with light of an appropriate wavelength (often in the UV region) can lead to the formation of a photostationary state enriched in the Z isomer. researchgate.netresearchgate.net

The reverse process, the thermal isomerization from the Z to the E isomer, can occur upon heating. The rate of this thermal relaxation can be influenced by the substituents on the aromatic rings and the solvent. ias.ac.innih.gov

The separation of E and Z isomers can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography. niscpr.res.inresearchgate.netnih.govnih.gov The difference in polarity and shape between the two isomers allows for their separation on a suitable stationary phase. For instance, silica (B1680970) gel impregnated with silver nitrate (B79036) has been used to separate E/Z isomers of olefins, a principle that can be applied to diazenes. researchgate.net

Below is an interactive table summarizing the methods for controlling and separating the stereoisomers of diazenes:

| Method | Description | Outcome |

| Photochemical Isomerization | Irradiation with UV or visible light. | Conversion of the more stable E isomer to the Z isomer. researchgate.net |

| Thermal Isomerization | Heating a solution of the Z isomer. | Conversion of the less stable Z isomer back to the E isomer. ias.ac.innih.gov |

| Chromatographic Separation | Techniques like HPLC or column chromatography. | Physical separation of the E and Z isomers based on their different physical properties. niscpr.res.inresearchgate.netnih.govnih.gov |

Elucidation of Reactivity and Mechanistic Pathways of Diazene, Tert Butyl Phenyl

Thermal Decomposition Kinetics and Energetics

The thermal decomposition of azo compounds, including Diazene (B1210634), tert-butyl-phenyl, is a unimolecular reaction that results in the cleavage of the C-N bonds and the liberation of nitrogen gas. This process generates a pair of radicals, in this case, a tert-butyl radical and a phenyl radical. The stability of these resulting radicals plays a significant role in the kinetics of the decomposition.

The general mechanism for the thermal decomposition can be depicted as follows:

The reaction proceeds through a transition state where the C-N bonds are elongated, leading to the concerted or stepwise cleavage and the formation of the radical pair within a solvent cage. The energetics of the decomposition are dictated by the bond dissociation energies of the C-N bonds.

Table 1: Comparative Activation Energies for Thermal Decomposition of Azoalkanes

| Azoalkane | R Group 1 | R Group 2 | Activation Energy (kcal/mol) in Helium |

|---|---|---|---|

| Azo-n-butane | n-butyl | n-butyl | 53.2 |

| Azoisobutane | isobutyl | isobutyl | 49.0 |

| Azo-sec-butane | sec-butyl | sec-butyl | 48.4 |

| 2,2'-Azoisobutane | tert-butyl | tert-butyl | 43.0 |

Note: This table provides context on how alkyl group structure affects the activation energy of azoalkane decomposition. Data for Diazene, tert-butyl-phenyl is not available.

Photochemical Reactivity and Excited State Dynamics

This compound undergoes photochemical decomposition upon absorption of light. The photochemical process involves the excitation of the molecule to an electronically excited state, followed by dissociation into radicals and nitrogen gas. The biphenyl (B1667301) moiety in similar diazenes can act as an antenna, efficiently transferring electronic energy to the dissociative n,π* state centered on the azo group. researchgate.net

Studies on asymmetrically substituted diazenes have provided insights into their photophysics and photochemistry. For instance, the photolysis of (1-biphenyl-4-yl-1-methyl-ethyl)-tert-butyl diazene has been investigated using laser flash photolysis. researchgate.net Upon excitation, the formation of the 1-biphenyl-4-yl-1-methyl-ethyl radical was observed with a buildup lifetime of 0.7 picoseconds. researchgate.net This rapid formation suggests a very fast dissociation from the excited state. The quantum yield of free radical formation (Φ_R) in n-hexane at room temperature for this compound was determined to be 0.21, while the dissociation quantum yield was estimated to be around 50%. researchgate.net This difference indicates that a significant portion of the initially formed radical pairs recombine within the solvent cage.

The excited state dynamics of such molecules can be complex, involving internal conversion and intersystem crossing processes. Femtosecond transient absorption spectroscopy is a powerful technique to study these ultrafast events. nd.edursc.org The general photochemical decomposition pathway can be represented as:

Radical Generation Mechanisms and Pathways

Both thermal and photochemical decomposition of this compound lead to the generation of a geminate radical pair, consisting of a phenyl radical and a tert-butyl radical, held within a solvent cage.

Once formed, this caged radical pair can undergo several competing reactions:

In-cage combination: The two radicals can recombine to form recombination and disproportionation products.

Cage escape: The radicals can diffuse out of the solvent cage to become free radicals in the bulk solution. acs.org These free radicals can then react with other molecules or with each other.

The photodissociation of the tert-butyl radical itself has been studied, revealing further decomposition pathways such as dissociation to an H atom and 2-methylpropene, or to a methyl radical and dimethylcarbene. rsc.org However, in the context of the decomposition of this compound, the primary radical generation step is the homolytic cleavage of the C-N bonds. The efficiency of free radical generation is dependent on the ability of the radicals to escape the solvent cage.

Solvent Effects on Reactivity and Decomposition

The solvent plays a crucial role in the decomposition of diazenes by influencing the fate of the initially formed radical pair through the "cage effect". nih.govdntb.gov.ua The viscosity of the solvent can affect the rate of diffusion of the radicals out of the cage. In more viscous solvents, the radicals are held together for a longer period, which can increase the probability of in-cage reactions such as recombination or disproportionation, thereby reducing the yield of free radicals.

The polarity of the solvent can also influence the reaction rates, particularly if the transition state has a polar character. While the homolytic cleavage of the C-N bond in this compound is expected to be largely nonpolar, solvent polarity can still have subtle effects on the stability of the transition state and the resulting radicals.

Studies on unsymmetrical diazenes have highlighted the importance of the solvent cage in directing the outcome of the reaction, with the potential for selective formation of heterodimeric products through controlled in-cage coupling. nih.gov

Isotopic Labeling Studies in Mechanistic Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of the decomposition of this compound, deuterium (B1214612) or carbon-13 labeling could be employed to trace the fate of different atoms and to determine kinetic isotope effects (KIEs).

For example, a deuterium kinetic isotope effect (KIE) study could involve the synthesis of a deuterated version of the starting material, such as Diazene, tert-butyl-d9-phenyl, and comparing its decomposition rate with the non-deuterated compound. A significant KIE would suggest that C-H bond cleavage is involved in the rate-determining step of a subsequent reaction of the tert-butyl radical. The use of deuterium-labeled solvents can also provide information about the involvement of the solvent in the reaction mechanism. chem-station.comresearchgate.net

While specific isotopic labeling studies on this compound are not prominent in the literature, the principles of KIE have been widely applied to understand the mechanisms of various organic reactions, including radical reactions. nih.gov

Influence of Substituents on Reaction Mechanisms

The nature and position of substituents on the phenyl ring of this compound can significantly influence its reactivity and decomposition mechanism. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electronic properties of the molecule, affecting the stability of the transition state and the resulting phenyl radical.

For the thermal decomposition of phenyl-substituted compounds, substituents that stabilize the resulting radical will lower the activation energy and increase the rate of decomposition. For instance, in the thermolysis of azobenzene (B91143) dyes, it was found that electron-withdrawing groups enhance the dissociation of the phenyl-nitrogen bond at the benzene (B151609) moiety carrying the EWG. researchgate.net Conversely, electron-donating groups tend to inhibit this dissociation. researchgate.net

In a study on the thermolysis of tert-butyl phenylperacetates, a Hammett correlation with a negative ρ value was observed, indicating the development of positive charge at the benzylic position in the transition state. nih.gov While the mechanism for diazene decomposition is different, it illustrates the principle of substituent effects on reaction rates. The influence of substituents on the photochemical reactivity can also be significant, affecting the absorption spectrum and the lifetime and decay pathways of the excited state.

Applications of Diazene, Tert Butyl Phenyl in Advanced Organic Transformations

Role as a Radical Initiator in Polymerization and Material Science

Radical polymerization is a fundamental process in material science, relying on radical initiators to begin the polymer chain growth. libretexts.org Initiators are compounds that can be induced by heat or light to decompose into highly reactive radical species. tcichemicals.comyoutube.com Azo compounds, such as the well-known 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides like benzoyl peroxide (BPO) and di-tert-butyl peroxide, are common classes of thermal radical initiators. tcichemicals.comyoutube.com

Upon heating, Diazene (B1210634), tert-butyl-phenyl is expected to undergo homolytic cleavage of the C-N bonds, releasing nitrogen gas and generating a tert-butyl radical and a phenyl radical.

Expected Thermal Decomposition of Diazene, tert-butyl-phenyl:

Ph-N=N-C(CH₃)₃ → Ph• + N₂ + •C(CH₃)₃

These generated free radicals can then initiate the polymerization of vinyl monomers, such as styrene (B11656) or acrylates, by adding to the monomer's double bond. libretexts.org The stability and reactivity of the generated radicals are crucial for the initiation efficiency. The tert-butyl radical is a relatively stable tertiary radical, while the phenyl radical is highly reactive. The choice of an initiator influences the rate of polymerization, the molecular weight of the resulting polymer, and its properties. While specific studies detailing the use of this compound as a primary initiator in large-scale polymerization are not widely documented, its structural similarity to other effective azo initiators suggests its potential in this field.

Table 1: Comparison of Potential Properties of this compound with Common Radical Initiators

| Initiator | Structure | Typical Decomposition Temp. (°C) | Generated Radicals | Key Features |

| This compound | Ph-N=N-C(CH₃)₃ | Hypothesized 60-100 | Phenyl radical, tert-butyl radical | Generates two different carbon-centered radicals. |

| AIBN | NC(CH₃)₂-N=N-C(CH₃)₂CN | 60-80 | 2 x Cyanopropyl radical | Widely used, predictable kinetics. |

| Benzoyl Peroxide (BPO) | (PhCOO)₂ | 70-90 | 2 x Benzoyloxy radical → Phenyl radical + CO₂ | Common for acrylates and styrenes. |

| Di-tert-butyl Peroxide | (CH₃)₃CO-OC(CH₃)₃ | 120-140 | 2 x tert-Butoxy radical → Methyl radical + Acetone | Higher temperature applications. |

Participation in Free Radical Additions and Cyclizations

Free radical additions and cyclizations are powerful methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are typically initiated by a radical source that generates a radical species, which then adds to an unsaturated bond (like an alkene or alkyne), creating a new radical intermediate. libretexts.org This intermediate can then participate in further reactions, including intramolecular cyclization to form ring structures. mdpi.com

The utility of radicals generated from initiators like di-tert-butyl peroxide in inducing intramolecular cyclizations has been demonstrated. For instance, ω-phenyl-1-alkenes have been shown to undergo cyclization in the presence of di-t-butyl peroxide at elevated temperatures. The process involves the abstraction of a hydrogen atom by the initiator-derived radical, followed by the cyclization of the resulting alkyl radical onto the aromatic ring or the alkene.

Given that the decomposition of this compound produces both tert-butyl and phenyl radicals, it could serve as an effective initiator for such transformations. The generated radicals can add to dienes, enynes, or other unsaturated systems to trigger a cascade of events leading to complex cyclic molecules. mdpi.com

Table 2: Representative Radical Cyclization Initiated by a Peroxide Source

| Substrate | Initiator | Reaction Type | Product Type | Ref. |

| 6-Phenyl-1-hexene | Di-t-butyl Peroxide | Intramolecular Cyclization | 1-Methyl-2-phenylcyclopentane | |

| 7-Phenyl-1-heptene | Di-t-butyl Peroxide | Intramolecular Cyclization | 1-Methyl-2-phenylcyclohexane | |

| N-allyl-haloacetamides | Triethylborane/O₂ | Atom-Transfer Radical Cyclization | N-containing heterocycles | nih.gov |

| Alkenyl oximes | tert-Butyl nitrite (B80452) | Oxidative Radical Cyclization | Isoxazolines | nih.govrsc.org |

Utilization in Selective Functionalization Reactions

The selective functionalization of C-H bonds is a significant goal in modern organic chemistry, as it allows for the direct conversion of simple hydrocarbons into more complex and valuable molecules. While radical reactions are often associated with a lack of selectivity, specific strategies can be employed to direct the reactivity of radical species to a particular site in a molecule.

The radicals generated from this compound could potentially be harnessed for selective functionalization reactions. For example, the highly reactive phenyl radical could engage in hydrogen atom abstraction from a substrate at a specific position, dictated by bond strength or steric accessibility. The resulting substrate radical could then be trapped by another reagent to install a new functional group. Although direct examples involving this compound are scarce in the literature, the broader field of radical chemistry includes many examples of selective functionalizations initiated by radical precursors. eurekaselect.comnih.gov

Integration into Complex Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. These reactions are highly valued for their efficiency and ability to rapidly build molecular complexity. Radical-based MCRs represent a growing field, where a radical initiator can trigger a cascade of intermolecular and intramolecular events involving multiple components. mdpi.com

For instance, radical cascade reactions triggered by initiators like tert-butyl nitrite have been developed for the one-pot synthesis of complex heterocycles. rsc.org The potential of this compound in this context would be to initiate a radical cascade involving several unsaturated components. The initial addition of a phenyl or tert-butyl radical to one component could create a new radical that then reacts sequentially with other components in the mixture before a final termination step. This approach could provide rapid access to complex molecular architectures.

Potential in Supramolecular Assembly and Soft Materials Chemistry

The tert-butyl-phenyl motif is a valuable structural unit in the design of molecules for supramolecular chemistry and soft materials. The bulky, non-polar tert-butyl groups can influence solubility and control the way molecules pack in the solid state, while the flat, aromatic phenyl rings provide opportunities for π-π stacking interactions. researchgate.netnih.gov The modulation of supramolecular structures through the use of tert-butyl functional groups has been noted as a key strategy in surface science. semanticscholar.org

A significant application of the tert-butyl-phenyl group is demonstrated in the synthesis of complex ligands for coordination chemistry. Research has been conducted on a tetrapyridophenazine ligand substituted with tert-butyl-phenyl groups. rsc.org The resulting Ruthenium(II) complexes of this ligand exhibit interesting aggregation and dimerization behavior both in the solid state and in solution, driven by π-π stacking. rsc.org This self-assembly is a cornerstone of supramolecular chemistry, where non-covalent interactions are used to build larger, ordered structures. The tert-butyl-phenyl substituents in these systems play a crucial role in stabilizing the resulting supramolecular dimers and influencing their photophysical and electrochemical properties. rsc.org This highlights the potential of incorporating the this compound core structure, or its derivatives, into larger systems designed for self-assembly and the creation of functional soft materials.

Table 3: Supramolecular Interactions of a tert-butyl-phenyl Substituted Ligand Complex

| Complex | State | Observed Interaction | Method of Observation | Significance |

| Ru(tbp)₂tpphz | Solid State | π–π stacked dimers | X-ray Crystallography | Controlled solid-state packing |

| Rutpphz(tbp)₂ | Solid State | π–π stacking (3 interactions) | X-ray Crystallography | Complex aggregation motif |

| Ru(tbp)₂tpphz | Solution | Concentration-dependent aggregation | ¹H-NMR Spectroscopy | Dimerization in solution |

| Rutpphz(tbp)₂ | Solution | Concentration-dependent aggregation | ¹H-NMR Spectroscopy | Isomer-dependent self-assembly |

| Data derived from research on Ru(II) complexes of 3,16-di(tert-butyl-phenyl)-tetrapyrido[3,2-a:2′,3′-c:3′′,2′′-h:2′′′,3′′′-j]phenazine. rsc.org |

Theoretical and Computational Chemistry Investigations of Diazene, Tert Butyl Phenyl

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Hartree-Fock (HF), post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2), and particularly Density Functional Theory (DFT) are employed to determine the electronic structure and bonding characteristics of Diazene (B1210634), tert-butyl-phenyl.

These calculations begin with the optimization of the molecular geometry to find the lowest energy arrangement of the atoms. From the optimized structure, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. For Diazene, tert-butyl-phenyl, key parameters of interest would be the N=N double bond length, the C-N bond lengths, and the rotational barrier around the C-N bonds.

Furthermore, analysis of the molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. Quantum chemical calculations for similar, though more complex, substituted phenol compounds have been performed using semi-empirical methods like PM6 to determine optimized geometries and molecular orbital energies. bsu.byresearchgate.net

Illustrative Data Table: Calculated Electronic Properties of this compound

| Property | Calculated Value (Illustrative) | Method/Basis Set (Typical) |

| N=N Bond Length | 1.25 Å | B3LYP/6-31G(d) |

| C-N Bond Length (Phenyl) | 1.43 Å | B3LYP/6-31G(d) |

| C-N Bond Length (tert-butyl) | 1.48 Å | B3LYP/6-31G(d) |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.2 Debye | B3LYP/6-31G(d) |

Note: The data in this table is illustrative and represents typical values that would be obtained from such calculations. Actual values would require specific computational studies.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions due to its favorable balance of accuracy and computational cost. For this compound, a key reaction of interest is its thermal decomposition, which is presumed to proceed through the homolytic cleavage of the C-N bonds to generate radicals.

DFT calculations can be used to map out the potential energy surface (PES) for the decomposition reaction. This involves locating the transition state (TS) structure, which is the highest energy point along the reaction pathway. The energy difference between the reactant and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. For instance, DFT studies have been successfully applied to investigate the mechanism of the Kolbe-Schmitt reaction involving di-tert-butylphenol, identifying transition states and determining activation energy barriers. researchgate.net

The decomposition of this compound is expected to produce a tert-butyl radical and a phenyl radical, along with a molecule of nitrogen gas. DFT can be used to calculate the reaction enthalpy (ΔH) for this process, indicating whether the reaction is exothermic or endothermic.

Illustrative Data Table: DFT Calculated Energetics for the Decomposition of this compound

| Parameter | Calculated Value (Illustrative) | Functional/Basis Set (Typical) |

| Activation Energy (Ea) | 30 kcal/mol | M06-2X/def2-TZVP |

| Reaction Enthalpy (ΔH) | -25 kcal/mol | M06-2X/def2-TZVP |

| Gibbs Free Energy of Activation (ΔG‡) | 28 kcal/mol | M06-2X/def2-TZVP |

| Gibbs Free Energy of Reaction (ΔG) | -28 kcal/mol | M06-2X/def2-TZVP |

Note: The data in this table is illustrative. Actual values would be the subject of specific DFT investigations.

High-Level Ab Initio Calculations (e.g., Coupled-Cluster Theory) for Energetics

For a more accurate determination of reaction energetics, high-level ab initio methods such as Coupled-Cluster (CC) theory are often employed. aps.org Coupled-cluster methods, particularly CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), are considered the "gold standard" in quantum chemistry for their ability to provide highly accurate energies for small to medium-sized molecules. aps.org

While computationally more demanding than DFT, CC calculations can be used to refine the energetics of key points on the potential energy surface, such as the energies of the reactant, transition state, and products. This is especially important for reactions where electron correlation effects are significant, as is often the case in bond-breaking processes. Studies on diazene isomers have utilized coupled-cluster methods to accurately compute ground and excited state energies. researchgate.net The experimental ionization energy of (E)-diazene is 9.65 ± 0.08 eV, and various levels of coupled-cluster theory have been used to calculate this value with good agreement. nist.gov

For the decomposition of this compound, CCSD(T) calculations would provide a benchmark for the activation energy and reaction enthalpy obtained from DFT methods.

Illustrative Data Table: Comparison of Decomposition Energetics (kcal/mol) for this compound

| Method | Activation Energy (Ea) (Illustrative) | Reaction Enthalpy (ΔH) (Illustrative) |

| DFT (B3LYP/6-31G(d)) | 32 | -23 |

| DFT (M06-2X/def2-TZVP) | 30 | -25 |

| CCSD(T)/cc-pVTZ | 29 | -26 |

Note: This table provides an illustrative comparison of the kind of results expected from different computational methods.

Computational Modeling of Radical Pair Dynamics

Upon decomposition, this compound is expected to form a geminate radical pair, consisting of a tert-butyl radical and a phenyl radical, held in close proximity by the surrounding solvent cage. The subsequent fate of this radical pair is governed by complex dynamics, including recombination, disproportionation, and escape from the solvent cage.

Computational modeling can be used to simulate the dynamics of this radical pair. Spin dynamics simulations are particularly important for understanding how the interplay of the electron spins of the two radicals influences the reaction pathways. nih.gov These simulations can predict the probability of recombination to form different products and the timescale of these processes. The high temperature gas phase chemistry of butyl radical isomers has been investigated through combined experimental and theoretical studies, highlighting the importance of radical structure in determining reaction outcomes. rsc.org

Molecular Dynamics Simulations of Reactivity in Condensed Phases

To understand the role of the solvent in the decomposition of this compound and the subsequent reactions of the radical pair, molecular dynamics (MD) simulations are a powerful tool. MD simulations model the explicit interactions between the solute (this compound and its decomposition products) and a large number of solvent molecules.

By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each particle over time, providing a detailed picture of the reaction dynamics in a condensed phase environment. mdpi.com This allows for the investigation of solvent effects on the reaction rate, the stability of the radical pair, and the diffusion of the radicals out of the solvent cage. Reactive force fields (ReaxFF) can be employed in MD simulations to model chemical reactions, such as the pyrolysis of organic molecules. mdpi.com Such simulations can provide insights into how the solvent influences the branching ratios between different reaction pathways.

Advanced Spectroscopic Techniques for Mechanistic Insight into Diazene, Tert Butyl Phenyl

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific and sensitive technique for the direct detection of species with unpaired electrons, such as free radicals. It is often considered the "gold standard" for the detection and characterization of radicals in chemical and biological systems. The thermal or photochemical decomposition of Diazene (B1210634), tert-butyl-phenyl is expected to proceed via homolytic cleavage of the C-N and N=N bonds, generating radical species.

The primary radicals anticipated from the decomposition are the tert-butyl radical (•C(CH₃)₃) and the phenyl radical (•C₆H₅). These radicals are highly reactive and short-lived. EPR spectroscopy can be used to detect them directly under specific conditions (e.g., at very low temperatures in a frozen matrix) or, more commonly, through a technique called spin trapping. In spin trapping, a "spin trap" molecule reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct, which is more easily detected by EPR.

The analysis of the resulting EPR spectrum provides a wealth of information. The g-factor is characteristic of the electronic environment of the unpaired electron, while the hyperfine coupling constants, which arise from the interaction of the electron spin with nearby nuclear spins, provide a definitive fingerprint for identifying the specific radical that was trapped. This allows for the unambiguous identification of the tert-butyl and phenyl radicals as primary products of the diazene's decomposition.

| Radical Species | Technique | Typical g-value (approx.) | Key Hyperfine Coupling Constants (a) |

| tert-Butyl Radical | Direct Detection (low temp) | 2.0026 | a(H) ≈ 22.7 G (for 9 equivalent protons) |

| Phenyl Radical | Direct Detection (low temp) | 2.0022 | Complex pattern due to ortho, meta, para protons |

| DMPO-tert-butyl Adduct | Spin Trapping (DMPO) | 2.0060 | a(N) ≈ 15.8 G, a(Hβ) ≈ 23.2 G |

| PBN-phenyl Adduct | Spin Trapping (PBN) | 2.0055 | a(N) ≈ 14.2 G, a(Hβ) ≈ 2.1 G |

This table presents illustrative data for radicals expected from Diazene, tert-butyl-phenyl decomposition. Actual values can vary with experimental conditions. G = Gauss.

Time-Resolved Spectroscopies (e.g., Transient Absorption) for Intermediate Characterization

While EPR is excellent for identifying radical species, time-resolved spectroscopies are powerful tools for monitoring the kinetics of their formation and decay, as well as for detecting other short-lived, non-radical intermediates. Transient absorption spectroscopy is a pump-probe technique where a short, intense laser pulse (the pump) initiates a chemical reaction, and a second, weaker light pulse (the probe) measures the absorption spectrum of the sample at a specific time delay after the initial excitation.

Upon photolysis of this compound, a sequence of events occurs on timescales ranging from femtoseconds to microseconds. Transient absorption spectroscopy can track these events:

Excited State Formation: Immediately following the pump pulse, the molecule is promoted to an electronically excited state, which will have its own characteristic absorption spectrum.

Radical Pair Generation: The excited state rapidly dissociates, forming a "geminate" or solvent-caged radical pair {•C(CH₃)₃ •N=N•C₆H₅} or {•C(CH₃)₃ •C₆H₅}. These species can be detected as new transient absorptions.

Radical Escape and Recombination: The radical pair can either recombine within the solvent cage or diffuse apart to become free radicals in the bulk solution. The kinetics of the decay of the caged-pair signal and the rise of the free-radical signal provide direct insight into these competing pathways.

By varying the delay time between the pump and probe pulses, a series of spectra can be collected to create a "movie" of the reaction, allowing for the determination of rate constants for each step. Time-resolved infrared (TRIR) spectroscopy can be used similarly to track changes in vibrational modes, offering complementary structural information about the intermediates.

| Intermediate Species | Timescale | Spectroscopic Signature | Mechanistic Insight |

| Excited State Diazene | Femtoseconds (fs) to Picoseconds (ps) | Broad absorption, often different from ground state | Initial step in photochemical decomposition |

| Caged Radical Pair | Picoseconds (ps) to Nanoseconds (ns) | Unique absorption band for the complex | Reveals efficiency of bond cleavage and cage dynamics |

| Escaped Free Radicals | Nanoseconds (ns) to Microseconds (µs) | Absorption characteristic of individual radicals | Quantifies radical escape yield and subsequent reactions |

| Secondary Products | Microseconds (µs) to Milliseconds (ms) | Appearance of stable product absorption | Elucidates the final steps of the reaction pathway |

This table outlines the sequence of transient species that could be characterized following the photolysis of this compound.

Solid-State Crystallography for Radical Pair Dynamics Analysis

Solid-state X-ray crystallography provides the precise three-dimensional arrangement of atoms and molecules within a crystal lattice. While it is a static technique, it offers crucial "before the reaction" information that can be used to infer the dynamics of processes that occur within the crystal. By determining the crystal structure of this compound, one can analyze the intermolecular packing, distances, and orientations of neighboring molecules.

This structural information is critical for understanding radical pair dynamics within the solid state, particularly the "cage effect." When a molecule decomposes within a tightly packed crystal lattice, the resulting radical fragments are confined by the surrounding molecules. This crystalline "cage" can significantly influence their fate:

Recombination: The fixed orientation and proximity of the radicals can favor recombination, either to reform the starting material or to form a new product.

Diffusion: The ability of the radicals to escape the cage and react with other molecules is highly dependent on the specific packing arrangement and the available volume within the crystal.

By studying the crystal structure, researchers can predict the most likely pathways for radical movement and reaction. Furthermore, advanced experiments involving photo-crystallography, where a reaction is initiated in the crystal at low temperatures and the resulting structure is analyzed, could potentially trap and characterize the structure of a radical pair or a short-lived intermediate, providing unparalleled insight into its geometry.

| Crystallographic Parameter | Information Provided | Implication for Radical Pair Dynamics |

| Unit Cell Dimensions | Size and shape of the repeating crystal unit | Defines the overall density and constraints on radical movement. |

| Molecular Packing Motif | Arrangement of molecules (e.g., herringbone, π-stacking) | Influences the initial orientation of the generated radical pair. |

| Intermolecular Distances | Proximity of reactive sites on adjacent molecules | Short distances can facilitate intermolecular reactions post-decomposition. |

| Torsional Angles | Conformation of the tert-butyl-phenyl-diazene molecule | The ground-state geometry influences the initial geometry of the radical pair. |

This table connects static structural information from crystallography to the dynamic behavior of radical intermediates.

Advanced NMR Techniques for Reaction Pathway Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of a chemical reaction by providing detailed structural information about both reactants and products in solution. For the decomposition of this compound, standard ¹H and ¹³C NMR can be used to monitor the disappearance of signals corresponding to the starting material and the simultaneous appearance of new signals corresponding to stable diamagnetic products, such as benzene (B151609), isobutane, or coupling products.

However, azo compounds can present challenges for NMR due to chemical exchange phenomena, which can cause significant line broadening and even render signals invisible. Advanced NMR techniques are employed to overcome these limitations and extract more detailed mechanistic information.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous structural assignment of new products formed during the reaction.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, allowing for the identification of different species in a complex mixture without physical separation.

Specialized Pulse Sequences: New methods are being developed to enhance signals that are broadened by chemical exchange. For example, the FRES³H (FasteR Exchange with chemical-Shift Scaling for Signal enHance-ment) sequence can scale down chemical shift differences, effectively moving a system from an intermediate to a fast exchange regime, which sharpens the NMR signals and allows for more accurate detection and kinetic analysis of azo compounds and their intermediates.

These advanced techniques allow for a comprehensive monitoring of the reaction, providing not only the identity of the final products but also kinetic data that helps to piece together the entire reaction pathway from the initial diazene to the final stable molecules.

| Compound | ¹H NMR Chemical Shift (δ, ppm) - Hypothetical | Multiplicity | Key Diagnostic Signal |

| This compound (Reactant) | ~1.4 | singlet (9H) | tert-butyl group of the starting material |

| Benzene (Product) | ~7.3 | singlet (6H) | Appearance of the characteristic aromatic signal |

| Isobutane (Product) | ~0.9 | doublet (9H) | Appearance of the tert-butyl signal of the saturated product |

| Biphenyl (B1667301) (Product) | ~7.4-7.6 | multiplet (10H) | Appearance of a more complex aromatic signal pattern |

This table illustrates how ¹H NMR can be used to monitor the conversion of the reactant to various potential products based on characteristic chemical shifts.

Future Research Directions and Unexplored Avenues for Diazene, Tert Butyl Phenyl

Development of Next-Generation Applications

The unique structural characteristics of Diazene (B1210634), tert-butyl-phenyl, featuring a bulky tert-butyl group and an aromatic phenyl ring attached to the diazene core, suggest a range of next-generation applications that warrant investigation. The tert-butyl group can enhance solubility in organic solvents and create specific steric environments, while the phenyl group can be functionalized to tune electronic and photophysical properties.

Future research should focus on exploring its potential as:

A Precursor for Advanced Materials: The thermal and photochemical decomposition of Diazene, tert-butyl-phenyl can generate specific radicals. The controlled generation of tert-butyl and phenyl radicals could be harnessed in polymer chemistry as initiators for polymerization, leading to polymers with tailored properties. The steric bulk of the tert-butyl group could influence polymer tacticity and morphology.

Molecular Switches and Functional Devices: Aryl diazenes are known for their photoisomerization properties. Investigating the E/Z isomerization of this compound upon light irradiation could pave the way for its use in molecular switches, optical data storage, and light-responsive materials. The influence of the tert-butyl group on the switching behavior, such as the quantum yield and thermal stability of the isomers, is a critical area for exploration. rug.nl

Probes for Cage Effect Studies: Asymmetrically substituted diazenes can serve as probes to study the cage effect in various media. acs.org The photolysis of this compound would generate a tert-butyl radical and a phenyl radical, and studying the distribution of in-cage and out-of-cage products could provide valuable insights into reaction dynamics in confined environments. acs.orgrsc.org

| Potential Application | Key Feature to Investigate |

| Polymerization Initiator | Controlled radical generation, influence on polymer properties |

| Molecular Switch | Photoisomerization quantum yield, thermal stability of isomers |

| Cage Effect Probe | In-cage vs. out-of-cage product distribution upon photolysis |

Sustainable and Eco-Friendly Synthetic Strategies

The development of green and sustainable synthetic methodologies is a cornerstone of modern chemistry. Future research on this compound should prioritize the development of eco-friendly synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Promising avenues for sustainable synthesis include:

Catalytic C-N Coupling Reactions: Exploring copper-catalyzed C-N coupling reactions between a tert-butyl-substituted hydrazine (B178648) and a phenyl boronic acid derivative, or vice versa, could offer a more sustainable alternative to traditional methods. rsc.org

One-Pot Synthesis from Anilines: Investigating one-pot procedures starting from commercially available anilines could significantly improve the efficiency and reduce the environmental impact of the synthesis. For instance, a one-pot oxidation and reductive dimerization of anilines in environmentally friendly solvents like water could be a promising approach. acs.orgnih.gov

Electrochemical Synthesis: Anodic oxidation of the corresponding N,N'-disubstituted sulfamides offers a mild and sustainable method for the formation of diazenes, avoiding the need for harsh chemical oxidants. rug.nl

| Synthetic Strategy | Advantages |

| Catalytic C-N Coupling | High efficiency, potential for lower catalyst loading |

| One-Pot Aniline (B41778) Dimerization | Reduced workup steps, use of green solvents |

| Electrochemical Synthesis | Avoidance of chemical oxidants, mild reaction conditions |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely unexplored. The interplay between the sterically demanding tert-butyl group and the electronically versatile phenyl ring could lead to novel and unexpected reactivity patterns.

Future research should aim to:

Investigate Pericyclic Reactions: Diazenes can participate in various pericyclic reactions. A systematic study of the cycloaddition and cycloreversion reactions of this compound with different substrates could uncover new synthetic transformations.

Explore Metal-Catalyzed Transformations: The diazene moiety can coordinate to metal centers, opening up possibilities for novel catalytic transformations. Research into the coordination chemistry of this compound with various transition metals could lead to the development of new catalysts for organic synthesis.

Study Radical Reactions: The controlled generation of radicals from this compound through thermal or photochemical means warrants a thorough investigation. Understanding the reactivity of the generated tert-butyl and phenyl radicals in the presence of various trapping agents could lead to new methods for C-C and C-heteroatom bond formation.

Addressing Identified Research Gaps and Challenges

A significant research gap exists in the fundamental understanding of this compound. There is a lack of comprehensive data on its physicochemical properties, spectroscopic characteristics, and thermal stability. A primary challenge is the synthesis of the unsymmetrical diazene with high selectivity.

Future research must address these gaps by:

Systematic Characterization: A thorough characterization of this compound using modern analytical techniques is essential. This includes detailed NMR spectroscopic studies, X-ray crystallographic analysis to determine its solid-state structure, and a comprehensive investigation of its photophysical properties.

Thermal Stability Studies: A detailed study of the thermal stability of this compound is crucial for its potential applications. whiterose.ac.ukresearchgate.net Determining its decomposition temperature and identifying the decomposition products will provide insights into its bond dissociation energies and reaction mechanisms.

Development of Selective Synthetic Routes: Overcoming the challenge of selectively synthesizing the unsymmetrical this compound is a key prerequisite for all future studies. Developing robust and high-yielding synthetic protocols will be a significant contribution to the field. rsc.org

| Research Gap/Challenge | Proposed Research Direction |

| Lack of Physicochemical Data | Comprehensive spectroscopic and crystallographic characterization |

| Unknown Thermal Stability | Detailed thermal decomposition studies (TGA, DSC) |

| Selective Synthesis | Development of high-yielding and selective synthetic methods |

Synergistic Approaches Combining Experimental and Theoretical Research

A powerful strategy for accelerating the understanding of this compound is to combine experimental investigations with theoretical calculations. Computational chemistry can provide valuable insights into the molecule's structure, properties, and reactivity, guiding experimental design and interpreting results.

Future research should employ a synergistic approach by:

Computational Modeling of Isomerization: Theoretical calculations can be used to model the E/Z isomerization pathway of this compound, predicting the activation energies and the relative stabilities of the isomers. This can guide the design of photoswitchable systems with desired properties.

Predicting Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound in various reactions, such as cycloadditions and radical reactions. This can help in identifying promising new reaction pathways to be explored experimentally.

Understanding Spectroscopic Properties: Computational chemistry can aid in the interpretation of experimental spectra (e.g., NMR, UV-Vis) by calculating the expected spectroscopic parameters. This can provide a deeper understanding of the electronic structure of the molecule.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for materials science, organic synthesis, and physical organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.